1,7-Diazaspiro[4.4]nonane dihydrochloride
Overview
Description
1,7-Diazaspiro[4.4]nonane dihydrochloride: is a chemical compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Diazaspiro[4.4]nonane dihydrochloride can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 1,7-Diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target .
Comparison with Similar Compounds
1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride: Similar in structure but with a methyl group substitution.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains an additional nitrogen atom and a dione functional group.
Uniqueness: 1,7-Diazaspiro[4.4]nonane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1,7-diazaspiro[4.4]nonane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXVKXAFDYVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679474 | |
Record name | 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-80-9 | |
Record name | 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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